
1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole is a compound that features both a difluoromethyl group and a tributylstannyl group attached to an imidazole ring. This unique combination of functional groups makes it a valuable compound in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole typically involves the introduction of the difluoromethyl group and the tributylstannyl group onto the imidazole ring through a series of chemical reactions. One common method involves the use of difluoromethylation reagents and organotin compounds. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the successful formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the stannyl group or the imidazole ring.
Substitution: The difluoromethyl and tributylstannyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used but can include various fluorinated and stannylated derivatives .
Scientific Research Applications
1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, while the tributylstannyl group can facilitate its incorporation into larger molecular structures . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole can be compared with other similar compounds, such as:
Tributyltin hydride: Known for its radical reducing properties but plagued by high toxicity.
Difluoromethylated pyridines: Used in drug design due to their unique chemical properties.
The uniqueness of this compound lies in its combination of both difluoromethyl and tributylstannyl groups, which provides a distinct set of chemical and biological properties not found in other compounds .
Properties
Molecular Formula |
C16H30F2N2Sn |
|---|---|
Molecular Weight |
407.1 g/mol |
IUPAC Name |
tributyl-[3-(difluoromethyl)imidazol-4-yl]stannane |
InChI |
InChI=1S/C4H3F2N2.3C4H9.Sn/c5-4(6)8-2-1-7-3-8;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; |
InChI Key |
VFOXKIAVQLNTJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CN1C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


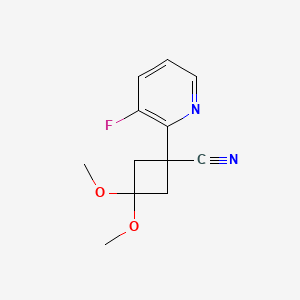
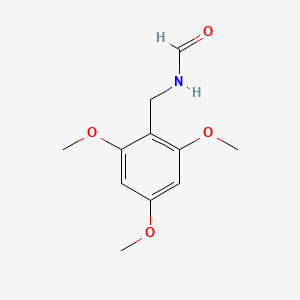

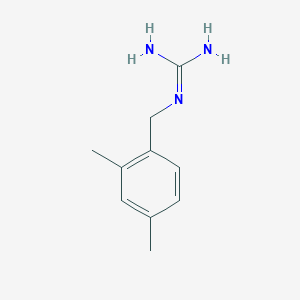
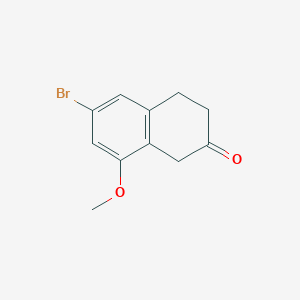

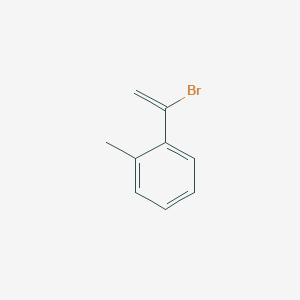
![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)
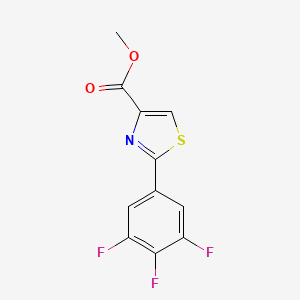

![2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)
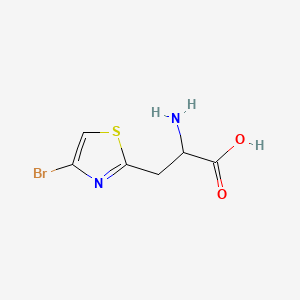
![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
![3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13686532.png)
